1,2-Diazaspiro[2.5]oct-1-ene
Description
Structural Classification within Spirocyclic Heterocycles
1,2-Diazaspiro[2.5]oct-1-ene is classified as a spirocyclic heterocycle. The "spiro" designation indicates the presence of a spiro-junction, the single carbon atom shared by the cyclohexane (B81311) and diazirine rings. The "heterocycle" component of its classification arises from the presence of two nitrogen atoms within the three-membered ring system. This diazirine ring, containing a nitrogen-nitrogen double bond, is a source of significant ring strain, making the molecule a high-energy species prone to decomposition or rearrangement upon thermal or photochemical stimulation.
The nomenclature "this compound" precisely describes its structure. "1,2-Diaza" indicates the two adjacent nitrogen atoms, "[2.5]" denotes the number of carbon atoms in each ring linked to the spiro center (two in the diazirine ring and five in the cyclohexane ring, excluding the spiro atom), "oct" signifies a total of eight atoms in the bicyclic system, and "-1-ene" specifies the location of the double bond within the diazirine ring. An alternative name for the saturated parent compound, 1,2-diazaspiro[2.5]octane, is 3,3-pentamethylenediaziridine. jst.go.jp
Historical Development and Early Research on Diazaspiro[2.5]oct-1-ene Analogs
The exploration of spirocyclic compounds has a rich history, with early investigations revealing that these three-dimensional structures offered access to molecular architectures not easily achieved through other synthetic methods. While the specific timeline for the first synthesis of this compound is not extensively documented in readily available literature, the broader field of diazaspiro compounds gained traction as researchers recognized that incorporating nitrogen atoms into spirocyclic frameworks could significantly influence their biological and chemical properties.
Early research often focused on the synthesis and reactivity of related diazirine-containing molecules. These studies laid the groundwork for understanding the behavior of the strained three-membered ring and its potential as a precursor for generating reactive intermediates like carbenes. The synthesis of analogs, such as this compound-4,5,6-triol, highlights the efforts to functionalize the cyclohexane ring, thereby modulating the compound's properties and potential applications. ethz.ch
Contemporary Significance and Emerging Research Directions
In recent years, there has been a growing interest in the applications of spirocyclic scaffolds in various scientific domains. The fully saturated 2,6-diazaspiro[3.4]octane core, for instance, is recognized as a privileged structure in drug discovery, appearing in compounds with diverse biological activities. mdpi.com This trend underscores the potential of spirocyclic systems, including the 1,2-diazaspiro[2.5]octane framework, in medicinal chemistry.
The contemporary significance of this compound and its derivatives lies in their utility as precursors to carbenes, highly reactive species that can participate in a wide range of chemical transformations. The controlled release of a carbene from the diazirine ring upon photolysis or thermolysis allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in organic synthesis.
Emerging research is likely to focus on several key areas:
Novel Synthetic Methodologies: Developing more efficient and versatile methods for the synthesis of functionalized this compound derivatives.
Asymmetric Catalysis: Exploring the use of chiral catalysts to control the stereochemistry of reactions involving carbenes generated from these spirocyclic precursors.
Materials Science: Investigating the incorporation of the spirocyclic motif into polymers and other materials to impart unique properties.
Medicinal Chemistry: Designing and synthesizing novel diazaspiro compounds as potential therapeutic agents, leveraging the three-dimensional diversity offered by the spirocyclic scaffold. For example, derivatives like this compound-6-carboxylic acid are being explored for their potential biological interactions.
The unique structural and reactive properties of this compound position it as a compound of continuing interest, with the potential to contribute to significant advances in various fields of chemistry.
Structure
3D Structure
Properties
CAS No. |
930-82-5 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C6H10N2/c1-2-4-6(5-3-1)7-8-6/h1-5H2 |
InChI Key |
ADJNKJMAEAJADP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Diazaspiro 2.5 Oct 1 Ene and Its Derivatives
Foundation of the 1,2-Diazaspiro[2.5]oct-1-ene Core Synthesis
The construction of the this compound framework fundamentally relies on the formation of the highly strained diaziridine ring, which is subsequently oxidized. The common starting material for this synthesis is cyclohexanone (B45756).
Strategic Cyclization Reactions
The key step in the synthesis of the spirocyclic core is an intramolecular cyclization to form the diaziridine intermediate, 1,2-diazaspiro[2.5]octane. chemsynthesis.com A prevalent method involves the reaction of cyclohexanone with ammonia (B1221849) and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA). mdpi.comnih.gov In this reaction, it is believed that cyclohexanone first reacts with ammonia to form cyclohexanimine. The subsequent reaction with HOSA leads to the formation of the N-N bond and intramolecular cyclization to yield the saturated 1,2-diazaspiro[2.5]octane. The final step to achieve this compound is the oxidation of the diaziridine intermediate. wikipedia.org This oxidation can be carried out using various oxidizing agents, such as silver oxide (Ag₂O) or iodine in the presence of a base like triethylamine (B128534) (I₂-TEA). nih.gov
Convergent and Divergent Multi-Step Synthesis
The synthesis of this compound and its derivatives can be approached through both convergent and divergent multi-step strategies.
A divergent synthesis would begin with the core synthesis of this compound from cyclohexanone. This parent compound can then be subjected to various functionalization reactions, although the high reactivity and potential instability of the diazirine ring can pose challenges.
A convergent synthesis approach is generally more common for producing substituted derivatives. In this strategy, a substituted cyclohexanone is used as the starting material. This allows for the introduction of desired functional groups on the cyclohexane (B81311) ring at an early stage. The substituted cyclohexanone is then carried through the same reaction sequence of cyclization and oxidation to yield the corresponding substituted this compound derivative. This approach offers greater flexibility and control in the synthesis of a library of derivatives with varied substitution patterns on the six-membered ring. For example, starting with a 4-substituted cyclohexanone would lead to the corresponding 6-substituted this compound.
Efficient One-Pot Reaction Protocols
Base-Mediated Approaches to Diazaspiro[2.5]oct-1-ene Formation
Recent advancements have led to the development of base-mediated one-pot syntheses of aliphatic diazirines. nih.gov In the context of this compound, this would involve treating cyclohexanone with ammonia and hydroxylamine-O-sulfonic acid, followed by the in-situ addition of a base to promote the oxidation of the intermediate diaziridine to the final diazirine product. Potassium hydroxide (B78521) (KOH) has been shown to be an effective base for this transformation, facilitating the direct formation of the diazirine in the same reaction vessel. nih.gov Another approach utilizes tert-butyl hypochlorite (B82951) (t-BuOCl) as the oxidant in a one-pot procedure starting from the ketone and ammonia in methanol, which avoids the use of liquid ammonia. researchgate.net
Optimized Reaction Conditions and Parametric Studies
The efficiency of the one-pot synthesis of aliphatic diazirines, including this compound, is highly dependent on the reaction conditions. Key parameters that have been studied include the choice of oxidant, solvent, and base. For aliphatic ketones, t-butyl hypochlorite has been identified as a highly effective oxidant. researchgate.net The use of a methanolic solution of ammonia simplifies the experimental setup compared to using liquid ammonia. researchgate.net Phenyliodonium diacetate (PIDA) has also been explored as an oxidant for the one-pot synthesis of diazirines from amino acids or imines, offering another potential route that is tolerant of various functional groups. organic-chemistry.org
| Starting Material | Reagents | Oxidant | Product | Yield | Reference |
| Cyclohexanone | 1. NH₃, NH₂OSO₃H 2. Oxidation | I₂-TEA or Ag₂O | This compound | Good | nih.gov |
| Cyclohexanone | NH₃ (liq.), NH₂OSO₃H, KOH | In-situ (air) | This compound | Good | nih.gov |
| Aliphatic Ketones | NH₃/MeOH | t-BuOCl | Aliphatic Diazirines | 20-99% | researchgate.net |
| Amino Acids/Imines | NH₃, PIDA | PIDA | Diazirines | up to 99% | google.comorganic-chemistry.org |
Controlled Synthesis: Regio- and Stereochemical Aspects
The regio- and stereochemistry of the synthesis of this compound and its derivatives are important considerations, particularly when dealing with substituted precursors.
For the synthesis of the parent this compound from the symmetrical cyclohexanone, regiochemistry is not a concern. However, if a substituted cyclohexanone is used, the formation of constitutional isomers is possible depending on the position of the substituent. The synthetic route via the imine intermediate is generally expected to be highly regioselective, with the cyclization occurring at the carbon of the former carbonyl group.
Stereochemistry becomes a factor when a chiral center is present in the starting material or is created during the synthesis. If a chiral substituted cyclohexanone is used, the stereochemical integrity of the existing chiral centers is generally maintained throughout the reaction sequence. The spiro carbon atom itself becomes a stereocenter if the two nitrogen atoms of the diazirine ring are considered to have different priorities, or more relevantly, if the cyclohexane ring contains substituents that make the two faces of the ring non-equivalent. While specific studies on the stereoselective synthesis of this compound derivatives are not widely reported, general principles of stereoselective synthesis of N-heterocycles, such as the use of chiral auxiliaries or catalysts, could potentially be applied to achieve stereocontrol. rsc.org
Modern Flow Chemistry Techniques in this compound Production
The synthesis of diazirines, including the spirocyclic variant this compound, often involves reactive intermediates that can be hazardous when produced on a large scale in traditional batch reactors. mit.edu Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to mitigate these risks and improve reaction efficiency. nih.govnih.gov This approach involves pumping reagents through a network of tubes or microreactors, where the small reaction volume at any given time significantly enhances safety, especially when dealing with potentially explosive species like diazo compounds, which are isomers of diazirines. mit.eduwikipedia.org
While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles are readily applicable. The synthesis typically proceeds via the oxidation of the corresponding diaziridine (1,2-diazaspiro[2.5]octane). wikipedia.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for controlling the delicate oxidation step and minimizing side reactions. rsc.org
The advantages of using flow reactors for reactions involving hazardous intermediates have been demonstrated in the synthesis of other nitrogen-containing heterocycles. For instance, the continuous flow synthesis of highly functionalized pyrazoles allows for the safe handling of diazoalkane intermediates at elevated temperatures, a condition that would be dangerous in a batch setup. mit.edu This is achieved by super-heating the solvent under back pressure, which is not feasible in standard laboratory flasks. mit.edu Similarly, the formation of diazonium salts, another class of high-energy intermediates, benefits greatly from the enhanced safety and control of continuous processing. nih.govresearchgate.net
A hypothetical flow setup for this compound production would involve the sequential introduction of the precursor, 1,2-diazaspiro[2.5]octane, and an oxidizing agent into a temperature-controlled reactor coil. The product stream would then continuously exit the reactor for collection or further in-line processing and purification. This methodology not only enhances safety but also allows for facile scalability by extending the operation time rather than increasing the reactor volume. rsc.org
Scalable Synthesis and Industrial Relevance
The ability to produce diazirines on a larger scale is critical for their application in various industrial and research fields. Several methods have been developed that offer scalability for diazirine synthesis, which can be adapted for the production of this compound.
One notable approach is a one-pot, metal-free conversion of amino acids to terminal diazirines, which has been demonstrated to be scalable to multigram quantities. organic-chemistry.org For spirocyclic systems, a multigram synthesis of functionalized spirocyclic diazirines has been reported, highlighting the feasibility of producing these complex structures in significant amounts. acs.org A robust, gram-scale synthesis of bicyclic diaziridines, the direct precursors to diazirines, has also been developed using N-chlorosuccinimide, demonstrating a scalable and high-yielding protocol. acs.org
The following table summarizes scalable synthesis data for diazirine and diaziridine compounds, indicating the potential for large-scale production of related structures like this compound.
| Product Type | Starting Materials | Key Reagents | Scale | Yield | Reference |
| Terminal Diazirines | Unprotected Amino Acids | Phenyliodonium diacetate (PIDA), Ammonia | Multigram | Not specified | organic-chemistry.org |
| Bicyclic Diaziridines | Carbonyl compounds, 1,3-Diaminopropane | N-Chlorosuccinimide (NCS) | Gram-scale | Up to 95% | acs.org |
| Spirocyclic Diazirine | Piperidine Ketone, Ammonia | NH₂OSO₃H, Iodine | Not specified | 97% | researchgate.net |
The industrial relevance of this compound and its derivatives stems primarily from the unique photoreactive properties of the diazirine ring. wikipedia.org Upon irradiation with UV light, diazirines release nitrogen gas to generate highly reactive carbenes. wikipedia.org This property makes them invaluable tools in several advanced applications:
Photoaffinity Labeling: Diazirine-containing molecules are widely used as photoaffinity probes to study biomolecular interactions, such as ligand-receptor and protein-protein interactions. wikipedia.orgnih.gov The generated carbene can form a covalent bond with nearby molecules, allowing for the identification and characterization of binding partners. wikipedia.org Spirocyclic diazirines are of particular interest as they can serve as minimal probes. nih.gov
Polymer and Surface Chemistry: Diazirines function as efficient cross-linking agents for polymers. acs.orgnih.gov Trifluoromethyl-substituted bisdiazirines, for example, can be used for the C-H insertion on polymers like polyethylene (B3416737) upon thermal or photochemical activation. nih.gov They are also used to functionalize surfaces by creating self-assembled monolayers, which can alter the chemical and physical properties of the substrate. nih.gov
Synthetic Chemistry: The carbene intermediates generated from diazirines are useful in various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds to create diverse carbocyclic and heterocyclic structures. acs.orgnih.gov
The combination of scalable synthetic routes and significant industrial applications in materials science and chemical biology positions this compound and related spirocyclic diazirines as compounds of considerable scientific and commercial interest.
Mechanistic Investigations and Chemical Reactivity of 1,2 Diazaspiro 2.5 Oct 1 Ene
Electronic Structure and Stability Profile of the Diazaspiro[2.5]oct-1-ene Moiety
The electronic structure of 1,2-diazaspiro[2.5]oct-1-ene is dominated by the highly strained diazirine ring. The N=N double bond within this three-membered ring system leads to significant angle strain, making the molecule inherently reactive. The stability of spirocyclic compounds is influenced by the nature of the constituent rings. In the case of this compound, the cyclohexane (B81311) ring provides a degree of steric stability to the otherwise labile diazirine moiety.
Computational studies on related spirocyclic systems, such as those involving cyclobutane, suggest that the electronic properties of the substituents can significantly influence the stability and reactivity of the diazirine ring. For instance, electron-donating groups can stabilize the transition states of decomposition reactions. While specific computational data for this compound is not extensively documented in publicly available literature, the general principles of ring strain and electronic effects in diazirines apply.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
Thermal Decomposition Pathways and Reactive Intermediates
The thermal decomposition of diazirines is a well-studied area, generally proceeding through the extrusion of molecular nitrogen to generate a carbene intermediate. The specific pathways for this compound are expected to follow this general mechanism. The decomposition is a unimolecular process, and the kinetics are typically first-order. rsc.orgresearchgate.netrsc.org
Studies on various substituted diazirines have shown that the nature of the substituents can influence the decomposition mechanism, with some reactions proceeding through a concerted two-bond cleavage to directly form the carbene and nitrogen, while others may involve a diazo intermediate. rsc.org The transition state for the decomposition of some diazirines has been described as having a polarized, radical-like character. rsc.org For spirocyclic diazirines, the thermal decomposition leads to the formation of a cycloalkylidene carbene.
Photochemical Transformations and Carbene Generation
Photolysis of diazirines provides an alternative and often cleaner route to the corresponding carbenes. Upon irradiation with UV light, this compound is expected to lose a molecule of dinitrogen to form the highly reactive cyclohexylidene carbene. nih.gov This process is a cornerstone of photoaffinity labeling, where the small size and photoreactive nature of the diazirine group are highly advantageous.
Mechanistic studies on spirocyclic diazirines, particularly those involving cyclobutane, have revealed that the photochemical decomposition can be more complex than a simple carbene extrusion. nih.govrsc.org While carbene formation is a major pathway, the intermediacy of a diazoalkane isomer has also been proposed and, in some cases, trapped. nih.gov However, for spirocyclic diazirines, the formation of carbene intermediates appears to be more dominant compared to their linear counterparts. nih.govrsc.org The generated carbene can then undergo various reactions, including intramolecular rearrangements and intermolecular additions. nih.gov
Table 2: Products from Photolysis of a Spirocyclic Diazirine in Methanol nih.gov
| Product Type | Example Products | Yield |
| Intermolecular Addition | Cyclopropylmethyl ether | >50% |
| Intramolecular Rearrangement | Methylenecyclopropane, Cyclobutene | - |
Nucleophilic and Electrophilic Addition Reactions
The strained N=N double bond in this compound is susceptible to attack by both nucleophiles and electrophiles. While specific studies on this particular molecule are scarce, the reactivity of the diazirine ring is known.
Nucleophilic Addition: Nucleophiles can attack the carbon atom of the diazirine ring. The Staudinger reaction, for instance, involves the nucleophilic addition of an imine to a ketene (B1206846) to form a zwitterionic intermediate which then cyclizes. nih.gov This type of reactivity highlights the electrophilic character of the diazirine carbon.
Electrophilic Addition: Electrophilic radicals have been shown to add to the C=N bond of diazirines. nih.gov The selectivity of this addition (to the carbon or nitrogen atom) can be influenced by the electronic nature of the radical. nih.gov For instance, electrophilic radicals like fluoroalkyl and sulfonyl radicals tend to add to the carbon atom of the double bond in homoallylic diazirines. nih.gov
Ring Expansion and Contraction Rearrangements
While specific ring expansion or contraction rearrangements of this compound itself are not well-documented, the reactive intermediates generated from its decomposition can undergo such transformations. The cyclohexylidene carbene formed upon nitrogen extrusion is a prime candidate for rearrangements.
For instance, intramolecular C-H insertion reactions of the carbene can lead to the formation of bicyclic products, effectively a ring contraction of the transiently formed larger ring system. The photolysis of spirocyclic diazirines has been shown to yield products like methylenecyclopropane, which arises from a 1,2-carbon shift in the carbene intermediate. nih.gov This represents a rearrangement of the carbocyclic framework.
Studies on Intramolecular Reaction Mechanisms
The cyclohexylidene carbene generated from this compound can undergo a variety of intramolecular reactions. A prominent pathway is the 1,2-hydrogen shift, which is a common rearrangement for alkylcarbenes. nih.gov
Furthermore, in systems containing suitable functional groups, intramolecular cyclization can occur. For example, the intramolecular Heck reaction has been utilized in the synthesis of spirocyclic oxindoles, demonstrating a powerful method for forming complex spiro systems through intramolecular C-C bond formation. nih.gov While not a direct reaction of this compound, it illustrates the potential for intramolecular reactions in related spirocyclic systems. Studies on the intramolecular cyclization of phenolic α-diazoketones have also shown the formation of spiro[4.5]decane frameworks, highlighting the utility of carbene-mediated intramolecular reactions in constructing spirocycles. rsc.org
Synthesis and Characterization of Functionalized 1,2 Diazaspiro 2.5 Oct 1 Ene Derivatives
Strategic Derivatization at the Spirocenter and Cyclic Rings
Functionalization of the carbocyclic ring of the 1,2-diazaspiro[2.5]oct-1-ene system allows for the introduction of a wide range of substituents, which can significantly influence the molecule's biological activity and physical characteristics.
The introduction of carboxylic acid and ester functionalities onto the this compound framework is a valuable strategy for creating derivatives with altered polarity and potential for further conjugation. The existence of compounds such as this compound-6-carboxylic acid highlights the successful application of carboxylation strategies mdpi.comgoogle.comnih.gov.
One documented approach to obtaining the carboxylated derivative involves a multi-step synthesis that begins with the cyclization of an appropriate N-substituted precursor. This is typically achieved by treating the precursor with a strong base, such as potassium tert-butoxide, in an inert solvent like tetrahydrofuran (THF) and heating the mixture under reflux to facilitate intramolecular cyclization. Following the formation of the spirocyclic core, a subsequent hydrolysis step is employed to convert an existing ester group into the final carboxylic acid mdpi.com.
While detailed protocols for a broad range of substrates are not extensively reported, the general principles of esterification can be applied to the carboxylated derivatives of this compound. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be expected to yield the corresponding esters. The choice of alcohol will determine the nature of the resulting ester, allowing for the synthesis of a diverse library of derivatives.
Table 1: Synthesis of this compound-6-carboxylic acid
| Starting Material | Reagents | Reaction Conditions | Product |
| N-substituted precursor with ester group | 1. Potassium tert-butoxide in THF2. Acid or base for hydrolysis | 1. Reflux2. Standard hydrolysis conditions | This compound-6-carboxylic acid |
The introduction of hydroxyl and ether groups can significantly impact the solubility and hydrogen bonding capabilities of this compound derivatives. While specific examples of direct hydroxylation or etherification on the this compound core are not prevalent in the literature, general synthetic methods for the formation of spirocyclic ethers and the hydroxylation of related cyclic systems can provide insight into potential synthetic routes thieme-connect.debohrium.comresearchgate.netrsc.org.
For instance, stereoselective dihydroxylation of alkenes, a common transformation in organic synthesis, could potentially be adapted for the cyclohexene moiety within a precursor to this compound researchgate.net. Such a strategy would involve the formation of the diol prior to the construction of the diazirine ring.
Similarly, the synthesis of spirocyclic ethers has been achieved through various methodologies, often involving intramolecular cyclization of a suitably functionalized precursor nih.gov. The application of such strategies to precursors of this compound could lead to the formation of novel ether-containing analogs. The Williamson ether synthesis, a classical method for forming ethers, could also be employed by reacting a hydroxylated derivative of this compound with an alkyl halide.
The presence of amino and halo substituents on the this compound scaffold can serve as handles for further functionalization and can directly influence the biological properties of the molecule. The availability of compounds like 1,2-Diazaspiro[2.5]oct-1-en-6-amine and its hydrochloride salt confirms the feasibility of introducing amino groups into this system google.com.
While specific protocols for the direct amination of the this compound ring are not widely documented, the synthesis of such compounds likely involves the use of a precursor already containing the amino functionality or a group that can be readily converted to an amine, such as a nitro or azide group.
Regarding halogenation, various methods have been developed for the halogenation of unsaturated systems and spirocyclic compounds. For example, the halogenation of unsaturated amides has been shown to produce halogenated spiro-oxazolines. Another approach involves the halogenation of titanacyclobutanes as a key step in the synthesis of azetidines. These general strategies suggest that the direct halogenation of the cyclohexene part of the this compound system or its precursors could be a viable route to halogenated derivatives.
The introduction of sulfonyl groups can enhance the polarity and potential for biological interactions of this compound derivatives. Although specific examples of the sulfonylation of this particular diazaspiroalkene are scarce, general methods for the hydrosulfonylation of dienes have been reported and may be applicable researchgate.net. This type of reaction typically involves the addition of a sulfinic acid across a double bond, which could potentially be applied to the cyclohexene moiety of the this compound precursor. The resulting sulfone could then be carried through the synthesis to the final diazirine-containing product.
Exploration of Heteroatom-Containing this compound Analogs
The incorporation of additional heteroatoms into the this compound framework can lead to significant changes in the molecule's electronic properties, stability, and biological activity. One area of interest is the synthesis of N-oxide derivatives of the diazirine ring.
Heterocyclic N-oxides are a class of compounds with diverse applications in medicinal chemistry. The N-oxide moiety can alter a molecule's pharmacokinetic profile and can also be involved in its mechanism of action. The synthesis of N-oxides is typically achieved through the oxidation of the corresponding nitrogen-containing heterocycle mdpi.comthieme-connect.de. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). It is conceivable that the diazirine nitrogen atoms in this compound could be oxidized to form the corresponding N-oxides, leading to novel analogs with potentially interesting properties.
Table 2: Potential Heteroatom-Containing Analogs and Synthetic Strategies
| Analog Type | Potential Synthetic Strategy | Key Reagents |
| N-oxide derivative | Oxidation of the diazirine nitrogen atoms | Hydrogen peroxide, mCPBA |
Chiral Derivatives and Enantioselective Synthesis
The synthesis of chiral, enantiomerically pure this compound derivatives is of significant interest, as the stereochemistry of a molecule can be crucial for its biological activity. Several enantioselective methods have been developed for the synthesis of spirocyclic compounds, which could be adapted for the preparation of chiral this compound derivatives.
One successful approach to a related chiral spirocyclic compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, involved a sequence of dibromopropanation of a chiral precursor, followed by deprotection and debromination to yield a single stereoisomer. This highlights the potential of using chiral starting materials to control the stereochemistry of the final spirocyclic product.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex molecules. The use of chiral catalysts can enable the formation of specific enantiomers from achiral starting materials. Such strategies could be employed in the construction of the this compound core to produce enantiomerically enriched derivatives.
Table 3: General Approaches to Chiral this compound Derivatives
| Approach | Description |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials to introduce chirality. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in the formation of the spirocyclic ring system. |
Advanced Spectroscopic and Analytical Methods for Structural Elucidation of 1,2 Diazaspiro 2.5 Oct 1 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.
Proton (¹H) NMR Analysis and Chemical Shift Interpretation
A ¹H NMR spectrum of 1,2-Diazaspiro[2.5]oct-1-ene would provide crucial information about the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The molecule's structure consists of a spiro-fused three-membered diazirine ring and a six-membered cyclohexane (B81311) ring.
The protons on the cyclohexane ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts would generally fall within the typical range for saturated carbocyclic systems (approximately 1.2-2.0 ppm). bas.bg However, the protons on the carbon atoms adjacent to the spiro center (C4 and C8) would likely be shifted slightly downfield due to the influence of the strained diazirine ring.
Given the chair-like conformation of the cyclohexane ring, one would expect to distinguish between axial and equatorial protons, which would have different chemical shifts and coupling constants. Protons in an axial position are typically more shielded (appear at a higher field) compared to their equatorial counterparts. bas.bg The signals would likely appear as complex multiplets due to geminal (coupling to a proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical data table for illustrative purposes)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-4, H-8 (adjacent to spiro center) | 1.8 - 2.2 | Multiplet | Deshielded by proximity to the diazirine ring system. |
| H-5, H-6, H-7 | 1.4 - 1.8 | Multiplet | Typical range for cyclohexane methylene (B1212753) protons. bas.bg |
Carbon-13 (¹³C) NMR and Coupling Constant Studies
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. acs.org For this compound, four distinct signals would be anticipated: one for the spiro carbon, and three for the sets of equivalent carbons in the cyclohexane ring (C4/C8, C5/C7, and C6).
The spiro carbon (C3), being part of the highly strained and electron-rich diazirine ring, would be the most deshielded and appear furthest downfield. The carbons of the cyclohexane ring would appear at higher field strengths, in the typical aliphatic region. youtube.com The carbons adjacent to the spiro center (C4 and C8) would be expected at a slightly lower field than the other cyclohexane carbons. chemsynthesis.com
Coupling constant studies, particularly long-range C-H couplings (²J_CH, ³J_CH), can provide further structural confirmation, though these are often complex to analyze. chemspider.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical data table for illustrative purposes)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (Spiro) | 80 - 95 | Quaternary spiro carbon in a strained, nitrogen-containing ring. chemsynthesis.com |
| C4, C8 | 30 - 40 | Methylene carbons adjacent to the spiro center. |
| C5, C7 | 25 - 35 | Methylene carbons beta to the spiro center. |
| C6 | 20 - 30 | Methylene carbon gamma to the spiro center. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺. For this compound (C₆H₁₀N₂), with a molecular weight of 110.16 g/mol , ESI-MS in positive ion mode would be expected to show a prominent signal at an m/z (mass-to-charge ratio) of 111.17. The presence of this ion would confirm the molecular formula.
Under slightly more energetic conditions within the mass spectrometer, fragmentation can occur. A plausible fragmentation pathway would involve the loss of a nitrogen molecule (N₂), which is a very stable small molecule. This would result in a fragment ion with an m/z of 83.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the parent ion and its fragments. An HRMS measurement of the [M+H]⁺ ion would provide an exact mass that could be used to confirm the molecular formula C₆H₁₁N₂⁺ (for the protonated molecule), distinguishing it from any other combination of atoms that might have the same nominal mass.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This is a hypothetical data table for illustrative purposes)
| Ion | Technique | Expected m/z (Calculated) | Inferred Formula |
| [M+H]⁺ | ESI-HRMS | 111.0917 | C₆H₁₁N₂⁺ |
| [M-N₂+H]⁺ | ESI-HRMS | 83.0855 | C₆H₁₁⁺ |
By integrating the data from these advanced NMR and MS techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and reactivity.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule.
For this compound, the vibrational spectrum can be conceptually divided into contributions from the cyclohexane ring and the diazirine moiety. The cyclohexane ring is expected to exhibit characteristic C-H stretching and bending vibrations, as well as C-C stretching modes. The diazirine ring, being a strained three-membered ring containing a nitrogen-nitrogen double bond, will have unique vibrational signatures.
Detailed experimental IR and Raman spectra for this compound are not widely available in the public domain. However, based on studies of the parent diazirine molecule and other diazirine derivatives, key vibrational modes can be predicted. aip.orgaip.org The N=N stretching vibration in diazirine is a particularly important diagnostic peak, typically appearing in the region of 1600 cm⁻¹. aip.org This is in contrast to the linear isomer, diazomethane, where the N=N stretch is found at a much higher frequency. aip.org The C-N stretching vibrations are also characteristic and are expected in the fingerprint region of the spectrum.
A normal coordinate analysis, which has been performed for the parent diazirine, provides a theoretical framework for assigning the observed vibrational bands to specific molecular motions. aip.orgaip.org Such an analysis for this compound would be invaluable for a complete understanding of its vibrational dynamics. In the absence of specific experimental data, a table of expected characteristic vibrational frequencies can be compiled based on the analysis of related structures.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretching (cyclohexane) | 2850 - 3000 | IR, Raman |
| N=N Stretching (diazirine) | ~1600 | IR, Raman |
| CH₂ Scissoring (cyclohexane) | 1440 - 1480 | IR, Raman |
| C-N Stretching (diazirine) | 900 - 1200 | IR, Raman |
It is important to note that the spirocyclic nature of the molecule, which joins the cyclohexane and diazirine rings through a single carbon atom, will likely lead to some coupling of vibrational modes between the two rings. This could result in shifts in the expected frequencies and changes in the intensities of the absorption bands or scattering peaks.
X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
The cyclohexane ring in this compound is expected to adopt a chair conformation, as this is the most stable arrangement for a six-membered ring. However, the presence of the spiro-fused diazirine ring may introduce some distortion into the chair geometry. The diazirine ring itself is a nearly equilateral triangle, and its fusion to the cyclohexane ring at a spiro center will impose significant geometric constraints.
Nuclear Magnetic Resonance (NMR) studies on a related compound, 1,2-diaza-6-methylspiro[2.5]oct-1-ene, have demonstrated the utility of conformational analysis in solution. acs.org These studies revealed a large chemical shift difference between the axial and equatorial protons of the methylene groups adjacent to the spiro carbon, which is attributed to the magnetic anisotropy of the diazirine ring. acs.org This highlights the significant influence of the diazirine ring on the conformation and electronic environment of the adjacent cyclohexane ring.
An X-ray diffraction analysis would provide definitive data on bond lengths and angles. Based on data for the parent diazirine and other derivatives, the N=N bond length is expected to be around 1.23 Å, and the C-N bond lengths around 1.48 Å. The C-N-N and N-C-N bond angles within the three-membered ring will be close to 60°.
Table 2: Expected Bond Lengths and Angles for the Diazirine Ring in this compound
| Parameter | Expected Value |
|---|---|
| N=N Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.48 Å |
| C-N-N Bond Angle | ~60° |
Applications and Future Directions of 1,2 Diazaspiro 2.5 Oct 1 Ene in Chemical Research
Design and Synthesis of Advanced Organic Building Blocks
1,2-Diazaspiro[2.5]oct-1-ene is a key precursor in the synthesis of a variety of advanced organic building blocks. These foundational molecules are essential for constructing more complex chemical structures for use in pharmaceuticals, polymers, and materials science. hilarispublisher.com The controlled decomposition of this compound, typically through photolysis or thermolysis, generates a highly reactive carbene intermediate. This carbene can then undergo a variety of transformations, including cyclopropanations, C-H insertions, and rearrangements, to yield structurally diverse and complex molecules.
The ability to precisely design and synthesize these building blocks allows chemists to create materials with specific, tailored properties. hilarispublisher.com For example, the spirocyclic nature of the carbene derived from this compound can be exploited to introduce three-dimensional complexity into otherwise planar molecules, a desirable feature in drug design for improving binding affinity and metabolic stability.
A significant application of these building blocks is in the synthesis of novel spirocyclic compounds. The reaction of the carbene generated from this compound with various unsaturated systems leads to the formation of new spirocycles. These structures are of great interest in medicinal chemistry due to their rigid conformations and novel chemical space.
Development of Photoaffinity Labeling Probes
Photoaffinity labeling is a powerful technique used to identify and characterize protein-ligand and other biomolecular interactions. This method relies on a photoreactive crosslinking group that, upon activation by light, forms a covalent bond with interacting molecules. This compound and its derivatives are excellent candidates for this purpose due to their favorable properties.
The diazirine moiety of this compound is photochemically labile and, upon irradiation with UV light (typically around 350 nm), extrudes nitrogen gas to generate a highly reactive carbene. This carbene can then non-selectively insert into nearby C-H, N-H, or O-H bonds of a target protein, forming a stable covalent linkage. The spirocyclic nature of the diazirine provides steric bulk, which can influence the binding orientation of the probe and subsequent crosslinking efficiency.
The advantages of using this compound-based photoaffinity probes include:
Small size: The diazirine group is relatively small and minimally perturbs the structure and function of the parent molecule.
Chemical stability: The diazirine ring is stable to a wide range of chemical conditions, allowing for its incorporation into complex molecules.
Photochemical activation: The use of light as a trigger provides precise temporal and spatial control over the crosslinking reaction.
These probes have been successfully employed to study a variety of biological systems, including enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions.
Role in Peptide Chemistry and Macrocyclic Scaffolds
The development of macrocyclic peptides is a rapidly growing area in drug discovery, as these molecules can exhibit improved metabolic stability and cell permeability compared to their linear counterparts. This compound and related compounds play a crucial role in the synthesis of these complex structures.
One strategy involves the incorporation of a diazirine-containing amino acid into a linear peptide sequence. Upon photochemical activation, the resulting carbene can intramolecularly insert into a C-H bond elsewhere in the peptide, leading to the formation of a macrocyclic structure. This method allows for the creation of diverse and novel peptide topologies that would be difficult to access through traditional cyclization methods. nih.gov
Furthermore, the spirocyclic junction introduced by the this compound moiety can act as a rigidifying element, constraining the conformational flexibility of the peptide backbone. This can lead to enhanced binding affinity and selectivity for the target protein. The ability to generate large libraries of structurally diverse macrocyclic peptides using this approach is highly valuable for screening campaigns aimed at identifying new therapeutic leads. nih.gov
Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis
Chemical libraries are essential tools in drug discovery and chemical biology for identifying new bioactive compounds. Diversity-oriented synthesis (DOS) is a strategy for creating structurally diverse and complex small molecules for these libraries. This compound is a valuable building block in DOS due to its ability to generate a wide range of molecular scaffolds from a single precursor.
The carbene intermediate formed from this compound can participate in a variety of cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. By carefully choosing the reaction partners and conditions, chemists can steer the carbene towards different reaction pathways, resulting in a diverse collection of products.
For example, the reaction of the spirocyclic carbene with a diene can lead to the formation of a [1+4] cycloaddition product, while its reaction with an aromatic ring can result in a Buchner-type ring expansion. This versatility allows for the rapid generation of compound libraries with a high degree of skeletal diversity, increasing the probability of finding molecules with desired biological activities.
Catalytic and Organocatalytic Applications of Spiro Systems
While this compound itself is primarily used as a carbene precursor, the spirocyclic systems derived from it have potential applications in catalysis. The rigid, three-dimensional framework of spirocycles can be used to create well-defined chiral environments, which is a key requirement for effective asymmetric catalysis.
The development of chiral spirocyclic ligands and organocatalysts is an active area of research. These catalysts can be used to control the stereochemical outcome of a wide range of chemical reactions, leading to the enantioselective synthesis of valuable chiral molecules. The spiro[2.5]octane skeleton, which can be accessed from this compound, provides a robust and tunable platform for the design of new catalytic systems.
Although direct catalytic applications of this compound are not widely reported, its role as a precursor to chiral spirocyclic ligands highlights its indirect contribution to the field of catalysis.
Theoretical and Computational Chemistry Studies on this compound
Theoretical and computational studies have provided valuable insights into the structure, reactivity, and photochemical properties of this compound. These studies complement experimental work and aid in the rational design of new applications for this versatile molecule.
Computational methods, such as density functional theory (DFT), have been used to calculate the ground-state and excited-state properties of this compound and its derivatives. These calculations can predict the optimal wavelength for photochemical activation and provide information about the electronic nature of the resulting carbene intermediate.
Molecular dynamics simulations can be used to study the conformational preferences of molecules containing the this compound moiety and to model the process of photoaffinity labeling. These simulations can help to understand how the probe interacts with its target protein and to predict the likely sites of covalent modification.
The table below summarizes some of the key parameters that can be obtained from computational studies of this compound.
| Computational Method | Property Investigated | Significance |
| DFT | Ground and excited state energies | Predicts photochemical properties and optimal activation wavelength. |
| DFT | Electronic structure of carbene intermediate | Understands the reactivity and selectivity of the carbene in subsequent reactions. |
| Molecular Dynamics | Conformational analysis of probe-target complexes | Provides insights into binding modes and helps to rationalize crosslinking results. |
| Quantum Mechanics | Reaction pathways and transition state energies | Elucidates the mechanism of carbene insertion reactions and predicts product distributions. |
These theoretical studies are crucial for a deeper understanding of the fundamental chemistry of this compound and for guiding the development of new and improved applications.
Emerging Fields and Interdisciplinary Research Opportunities
The unique properties of this compound continue to inspire new research directions at the interface of chemistry, biology, and materials science. Some of the emerging areas where this compound is expected to make a significant impact include:
Materials Science: The ability to generate reactive carbenes from this compound can be exploited for the surface modification of materials. For example, the carbene can be used to functionalize polymers and other surfaces with specific chemical groups, thereby altering their physical and chemical properties.
Chemical Biology: Beyond photoaffinity labeling, diazirine-containing molecules are being developed as tools for activity-based protein profiling, which aims to identify and characterize active enzymes in complex biological samples.
Drug Delivery: The covalent modification of drug molecules with this compound could enable their targeted delivery and activation at specific sites in the body using light.
The interdisciplinary nature of these research areas highlights the broad utility of this compound as a versatile chemical tool. As our understanding of its chemistry continues to grow, we can expect to see even more innovative applications of this remarkable compound in the years to come.
Q & A
Q. What are the established synthetic routes for 1,2-Diazaspiro[2.5]oct-1-ene, and how can experimental parameters be optimized?
Methodological Answer: The primary synthetic route involves photoisomerization of spirodiazirines in the presence of alkynes. For example, selective irradiation of this compound (1) with dimethyl acetylenedicarboxylate (3) yields spiro-3H-pyrazole derivatives via intermediate diazocyclohexane formation . Key optimization parameters include:
- Light source wavelength : Controls selectivity for isomerization vs. side reactions.
- Reaction temperature : Lower temperatures minimize thermal decomposition of intermediates.
- Stoichiometry of dipolarophiles : Excess alkynes improve cycloaddition efficiency.
Table 1: Example reaction conditions and yields from photoisomerization :
| Reactants | Light Source | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 + 3 | 300–350 nm | 25 | 65–78 |
Q. What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR spectroscopy : Confirm spirocyclic geometry and monitor reaction progress (e.g., ¹H/¹³C NMR for substituent analysis) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas, especially for intermediates like tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (CAS 674792-08-6) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for novel derivatives .
Advanced Research Questions
Q. How does photoisomerization influence the reactivity of this compound in cycloaddition reactions?
Methodological Answer: Photoisomerization generates a transient diazocyclohexane intermediate (2), which undergoes 1,3-dipolar cycloaddition with alkynes. Competing pathways include nitrogen elimination, forming dipolarophiles like dimethyl spiro[2.5]oct-1-ene-1,2-dicarboxylate (6) . Researchers should:
- Use time-resolved spectroscopy to track intermediate lifetimes.
- Compare DFT-calculated transition states with experimental regioselectivity data.
- Adjust solvent polarity to stabilize dipolar intermediates and suppress side reactions.
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular docking : Screen derivatives against targets like sigma receptors (σ1/σ2) using scaffolds such as 2,7-diazaspiro[3.5]nonane .
- ADME modeling : Predict pharmacokinetic properties (e.g., blood-brain barrier penetration) for CNS-targeted compounds .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with binding affinities .
Table 2: Example docking scores for spirocyclic derivatives :
| Compound | σ1 Receptor (ΔG, kcal/mol) | σ2 Receptor (ΔG, kcal/mol) |
|---|---|---|
| 4b | -9.2 | -8.5 |
| 5b | -8.7 | -7.9 |
Q. How should researchers address contradictions in reported synthetic yields or by-product profiles?
Methodological Answer:
- Reproducibility checks : Verify light source consistency (e.g., wavelength filters) and purity of starting materials .
- By-product analysis : Use LC-MS to identify minor species (e.g., nitrogen-elimination products) and adjust reaction conditions accordingly .
- Statistical DoE (Design of Experiments) : Systematically vary parameters (e.g., irradiance, solvent) to identify critical factors .
Applied Research Questions
Q. What role does this compound play in drug discovery pipelines?
Methodological Answer:
- Scaffold for SMN2 modulators : Derivatives like risdiplam (Evrysdi®) incorporate diazaspiro motifs to enhance RNA splicing activity .
- Sigma receptor ligands : Structural analogs (e.g., 2,7-diazaspiro[3.5]nonane) show promise in neurodegenerative disease models .
- Prodrug design : Functionalize the spiro ring with esterase-labile groups (e.g., tert-butyl carbamates) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
